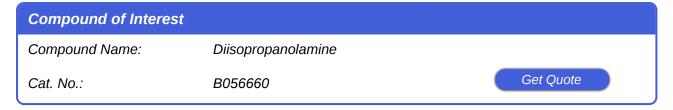


functional groups and reactivity of diisopropanolamine

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Functional Groups and Reactivity of **Diisopropanolamine** (DIPA)

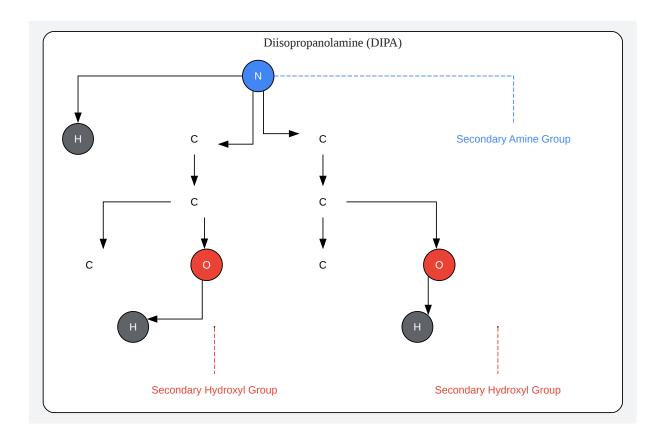
Introduction

Diisopropanolamine (DIPA), with the molecular formula C₆H₁₅NO₂, is a versatile organic compound widely utilized across various industries.[1] It serves as an emulsifier, stabilizer, surfactant, and chemical intermediate.[2][3] Structurally, it is a secondary amino compound where diethanolamine is substituted by methyl groups at the 1 and 1' positions.[2][4][5] This guide provides a detailed examination of DIPA's functional groups, reactivity, and physicochemical properties, with a focus on its applications for researchers, scientists, and professionals in drug development.

Functional Groups and Molecular Structure

Diisopropanolamine's chemical behavior is dictated by the presence of two key functional groups: a central secondary amine (-NH-) and two secondary hydroxyl (-OH) groups located on the propyl chains. This dual functionality makes it both an aminoalcohol and an aminodiol.[2][4] [5] The presence of these polar groups renders the molecule miscible with water and alcohols. [6][4] The amine group confers basicity, allowing DIPA to act as a weak base and a buffering agent, while the hydroxyl groups can undergo reactions typical of secondary alcohols.





Click to download full resolution via product page

Caption: Chemical structure of **Diisopropanolamine** (DIPA).

Physicochemical Properties

DIPA is a white to yellow crystalline solid or a colorless liquid with an ammonia-like odor.[2][4] It is hygroscopic and may turn yellow upon exposure to air and light.[2][4] A summary of its key quantitative properties is presented below.



Property	Value	Reference(s)
Molecular Formula	C ₆ H ₁₅ NO ₂	[1]
Molar Mass	133.19 g/mol	[4][7]
Melting Point	42-45 °C	[1][2][7][8]
Boiling Point	249-250 °C (at 745 mmHg)	[2][7][8]
Density	~1.004 g/mL at 25 °C	[2][7]
рКа	9.1	[4]
Water Solubility	870 g/L at 20 °C	[2][8]
logP (Octanol/Water)	-0.82	[4]
Flash Point	260 °F (~127 °C)	[7]

Reactivity and Key Reactions

The reactivity of DIPA is a composite of the reactions characteristic of its secondary amine and secondary alcohol functional groups.

Reactions of the Secondary Amine Group

As a secondary amine, DIPA is a chemical base that neutralizes acids in exothermic reactions to form salts and water.[2][5][9] This property underlies its use as a neutralizing and buffering agent in cosmetics and industrial applications.[2][4] However, a critical reactivity consideration is that DIPA should not be used in products containing N-nitrosating agents, as this can lead to the formation of potentially carcinogenic nitrosamines.[4]

Reactions Involving Both Functional Groups

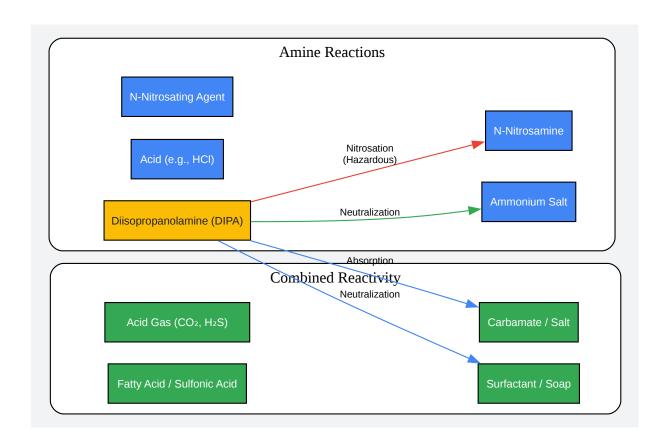
The combination of amine and hydroxyl groups allows DIPA to participate in several important industrial processes:

Acid Gas Removal: DIPA is widely used to remove acidic gases like hydrogen sulfide (H₂S) and carbon dioxide (CO₂) from natural gas streams.[2][4][10] The amine group reacts with



these gases, and the solution can be regenerated by heating.[10] The reaction with CO₂ is first-order with respect to the free-amine concentration.[11]

- Polyurethane Production: DIPA can serve as an auxiliary filler in the synthesis of
 polyurethane elastomers, imparting specific properties to the final polymer.[8] It can also be
 used to modify phenolic resin polyols to improve the characteristics of polyurethane foams,
 such as flame retardancy and compressive strength.[8]
- Emulsification and Surfactant Chemistry: It is frequently used to neutralize fatty acids and sulfonic acid-based compounds to form soaps and surfactants, which are key components in personal care products and metalworking fluids.[2]



Click to download full resolution via product page

Caption: Key reaction pathways of **Diisopropanolamine** (DIPA).



Relevance in Drug Development and Research

While not typically an active pharmaceutical ingredient, DIPA's properties are relevant in pharmaceutical and biological research.

- Formulation: Its roles as an emulsifier, stabilizer, and pH buffer are valuable in the formulation of various drug products.[2][4]
- Biological Research: DIPA has been used in laboratory settings to study its effects on cellular processes, such as choline uptake and phospholipid synthesis in Chinese hamster ovary (CHO) cells.[2]
- Pharmacokinetics: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of excipients is crucial in drug development. A study in rats showed that intravenously administered DIPA was rapidly cleared from plasma and almost entirely excreted unchanged in the urine within hours (t1/2β of 2.9h).[12] Dermal absorption was slow, with an absolute bioavailability of 12%, and the absorbed compound did not accumulate in tissues.[12] This rapid, unchanged elimination and low tissue accumulation suggest a low toxicological risk from repeated dermal exposure to products containing low concentrations of DIPA.[12]

Experimental Protocols Protocol 1: Synthesis of Diisopropanolamine

The industrial synthesis of DIPA is typically achieved through the reaction of propylene oxide with ammonia.[1][13]

- Materials: Liquid ammonia, water, propylene oxide.
- Procedure:
 - Prepare aqueous ammonia by mixing liquid ammonia and water.[8][13]
 - Thoroughly mix the aqueous ammonia with propylene oxide. The molar ratio of ammonia to propylene oxide should be controlled between 5:1 and 8:1.[8][13]
 - Preheat the mixture to 140-145 °C.[8][13]



- Introduce the preheated mixture into a high-pressure reactor.[8]
- Maintain the reaction temperature between 148-155 °C and the pressure between 16.0-18.0 MPa.[8][13]
- Allow the reaction to proceed for 1.5 to 3 hours.[8][13]
- The resulting mixture contains monoisopropanolamine, diisopropanolamine, and triisopropanolamine.
- Separate the products via flash distillation and fractional distillation to isolate pure DIPA.[8]

Protocol 2: Purification of Diisopropanolamine

For laboratory-scale purification to obtain high-purity DIPA:

- · Method: Crystallization.
- Procedure:
 - Dissolve the crude DIPA in a minimal amount of hot, dry diethyl ether.
 - Allow the solution to cool slowly to induce crystallization.
 - Filter the crystals and wash with a small amount of cold, dry diethyl ether.
 - Repeat the crystallization process until the desired purity is achieved.

Protocol 3: Synthesis of N-methyl diisopropanolamine (A DIPA Derivative)

This protocol illustrates the reactivity of both the amine and hydroxyl groups of DIPA in a multistep synthesis.[14]

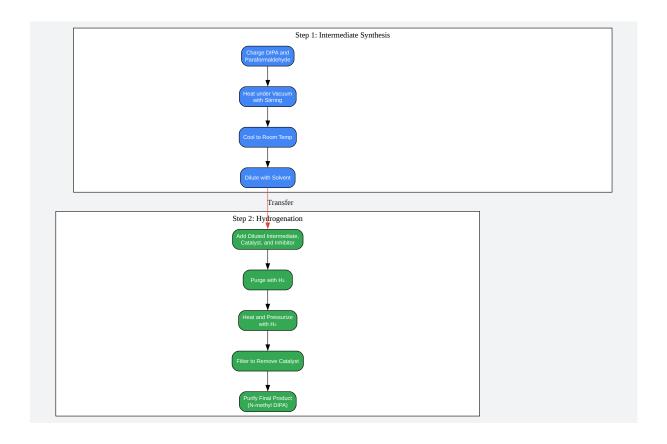
 Materials: Diisopropanolamine (DIPA), paraformaldehyde, solvent (e.g., methanol), hydrogenation catalyst (e.g., Raney Nickel or Palladium on carbon), tertiary amine inhibitor, hydrogen gas.



Procedure:

- Step 1: Intermediate Formation:
 - Charge a reactor with DIPA and paraformaldehyde. DIPA also acts as a depolymerization agent for the paraformaldehyde. [14]
 - Heat the mixture under vacuum with stirring to drive the reaction, forming an intermediate oxazolidine derivative.[14]
 - Cool the resulting intermediate product to room temperature.[14]
 - Dilute the intermediate with a suitable solvent.[14]
- Step 2: Reductive Amination (Hydrogenation):
 - Transfer the diluted intermediate to a hydrogenation reactor.
 - Add a hydrogenation catalyst and a tertiary amine inhibitor (to prevent side reactions).
 [14]
 - Purge the reactor with hydrogen gas to replace the air.[14]
 - Heat the mixture (e.g., 20-80 °C) and pressurize with hydrogen (e.g., to 2 MPa).[14]
 - Stir the reaction under hydrogen pressure. Re-pressurize as the hydrogen is consumed.
 The reaction is complete when hydrogen uptake ceases.[14]
 - Cool the reactor, vent the excess hydrogen, and filter the reaction mixture to remove the catalyst.
 - The filtrate contains the N-methyl **diisopropanolamine** product, which can be purified further by distillation.





Click to download full resolution via product page

Caption: Workflow for the synthesis of N-methyl diisopropanolamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Diisopropanolamine Wikipedia [en.wikipedia.org]
- 2. Diisopropanolamine | 110-97-4 [chemicalbook.com]
- 3. saiper.com [saiper.com]



- 4. Diisopropanolamine | C6H15NO2 | CID 8086 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Diisopropanolamine CAS#: 110-97-4 [m.chemicalbook.com]
- 6. chinaamines.com [chinaamines.com]
- 7. 110-97-4 CAS MSDS (Diisopropanolamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. guidechem.com [guidechem.com]
- 9. DIISOPROPANOLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. The role|Diisopropanolamine|acid gas|treatment process|DIPA|Di-Isopropanol [hoseachem.com]
- 11. resource.aminer.org [resource.aminer.org]
- 12. Pharmacokinetics and bioavailability of diisopropanolamine (DIPA) in rats following intravenous or dermal application PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CN101265197A Method for preparing diisopropanolamine Google Patents [patents.google.com]
- 14. CN105237412A N-methyl diisopropanolamine preparation method Google Patents [patents.google.com]
- To cite this document: BenchChem. [functional groups and reactivity of diisopropanolamine].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b056660#functional-groups-and-reactivity-of-diisopropanolamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com